molecular formula C13H12O2 B12083882 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde

Cat. No.: B12083882
M. Wt: 200.23 g/mol
InChI Key: KBGIMHAZFDTCDB-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O2. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound features a furan ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position of the furan ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-furaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylfuran-2-carbaldehyde
  • 5-(2-Methylphenyl)furan-2-carbaldehyde
  • 5-(4-Methylphenyl)furan-2-carbaldehyde

Uniqueness

5-(2,4-Dimethylphenyl)furan-2-carbaldehyde is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and steric interactions, making it distinct from other similar furan derivatives .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O2/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-14)15-13/h3-8H,1-2H3

InChI Key

KBGIMHAZFDTCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)C

Origin of Product

United States

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